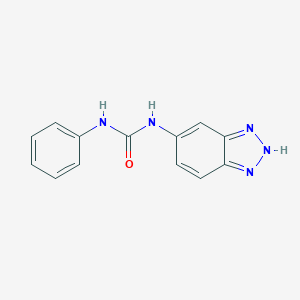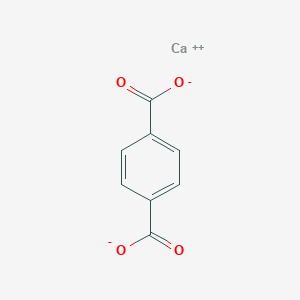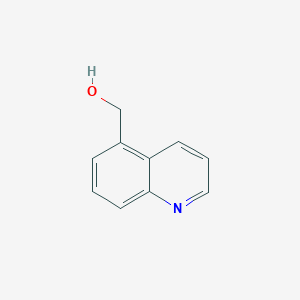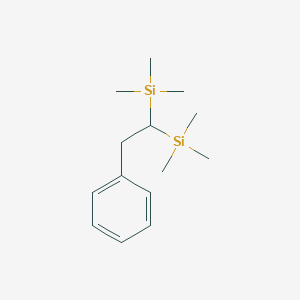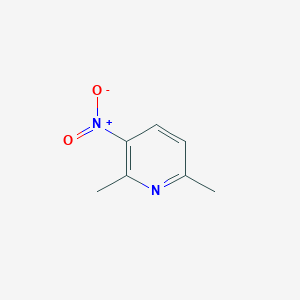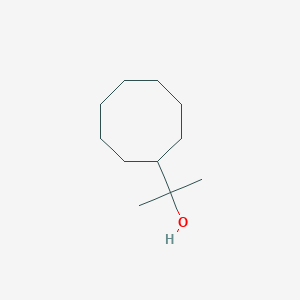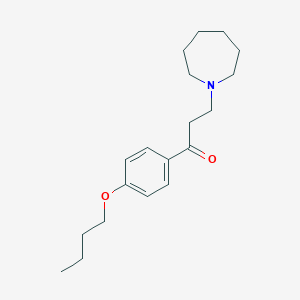
Propiophenone, 3-(hexahydro-1H-azepin-1-yl)-4'-butoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propiophenone, 3-(hexahydro-1H-azepin-1-yl)-4'-butoxy- is a chemical compound with potential applications in scientific research. It is a ketone derivative that has been synthesized using various methods.
Mechanism Of Action
The mechanism of action of Propiophenone, 3-(hexahydro-1H-azepin-1-yl)-4'-butoxy- is not well understood. However, it has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This suggests that it may act by modulating the immune response.
Biochemical And Physiological Effects
Propiophenone, 3-(hexahydro-1H-azepin-1-yl)-4'-butoxy- has been reported to exhibit anti-inflammatory and analgesic effects in animal models. It has also been reported to reduce fever and edema. These effects suggest that it may be a potential candidate for the development of new drugs for the treatment of pain, inflammation, and fever.
Advantages And Limitations For Lab Experiments
One of the advantages of using Propiophenone, 3-(hexahydro-1H-azepin-1-yl)-4'-butoxy- in lab experiments is its potential to exhibit anti-inflammatory and analgesic effects. This makes it a potential candidate for the development of new drugs for the treatment of pain and inflammation. However, its mechanism of action is not well understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for the use of Propiophenone, 3-(hexahydro-1H-azepin-1-yl)-4'-butoxy- in scientific research. One potential direction is the development of new drugs for the treatment of pain and inflammation. Another potential direction is the investigation of its mechanism of action to better understand how it works. Additionally, more studies are needed to determine its safety and efficacy in humans.
Synthesis Methods
Propiophenone, 3-(hexahydro-1H-azepin-1-yl)-4'-butoxy- can be synthesized using different methods. One of the most common methods is the reduction of 3-(hexahydro-1H-azepin-1-yl)-4'-butoxyacetophenone using sodium borohydride. This method has been reported to yield high purity and good yields of the compound.
Scientific Research Applications
Propiophenone, 3-(hexahydro-1H-azepin-1-yl)-4'-butoxy- has potential applications in scientific research. It has been reported to exhibit anti-inflammatory and analgesic properties. This makes it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
properties
CAS RN |
16870-63-6 |
|---|---|
Product Name |
Propiophenone, 3-(hexahydro-1H-azepin-1-yl)-4'-butoxy- |
Molecular Formula |
C19H29NO2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
3-(azepan-1-yl)-1-(4-butoxyphenyl)propan-1-one |
InChI |
InChI=1S/C19H29NO2/c1-2-3-16-22-18-10-8-17(9-11-18)19(21)12-15-20-13-6-4-5-7-14-20/h8-11H,2-7,12-16H2,1H3 |
InChI Key |
FEMKAXDOHJXFEF-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)CCN2CCCCCC2 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)CCN2CCCCCC2 |
Other CAS RN |
16870-63-6 |
synonyms |
1-(4-Butoxyphenyl)-3-(hexahydro-1H-azepin-1-yl)-1-propanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




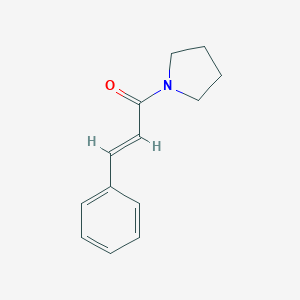
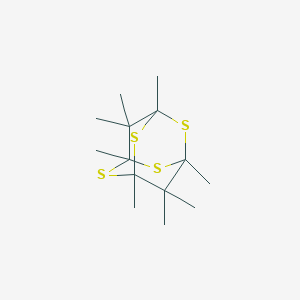
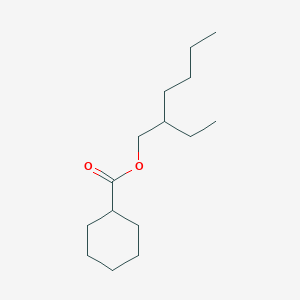
![2-[2-(2-Methoxyethoxy)ethoxy]acetic acid](/img/structure/B99971.png)
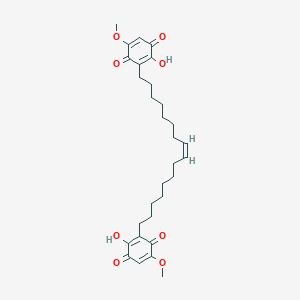
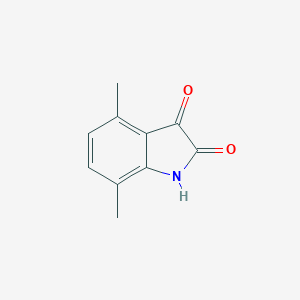
![benzyl (NE)-N-[amino(methoxy)methylidene]carbamate](/img/structure/B99977.png)
